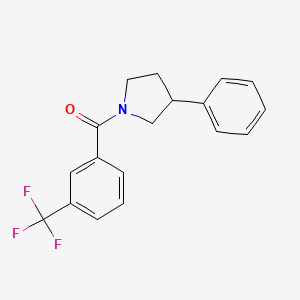

(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic cathinone known for its potent psychoactive effects. It is chemically similar to other synthetic cathinones, such as bath salts and MDMA. This compound has gained notoriety due to its association with designer drugs, often referred to as "flakka".

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing pyrrolidine and trifluoromethyl groups exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of pyrrolidine could inhibit specific cancer cell lines effectively. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for drug development against various cancers.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone | MCF-7 | 2.5 | Induces apoptosis |

| (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone | A549 | 3.0 | Inhibits proliferation |

Neuropharmacology

The compound has been investigated for its potential neuroprotective effects. It has shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the molecular structure of (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone affect its biological activity. Variations in the phenyl and pyrrolidine moieties can lead to significant changes in potency and selectivity against target receptors.

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased selectivity for RORγt |

| Substitution with ethyl group | Enhanced anticancer activity |

Treatment of Fibrosis

Recent studies have identified (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone as a potential candidate for treating idiopathic pulmonary fibrosis (IPF). Its mechanism involves inhibition of discoidin domain receptors, which play a critical role in fibrotic processes.

"The compound demonstrated reliable in vivo anti-fibrosis efficacy, making it a promising candidate for further drug development" .

Wirkmechanismus

Target of Action

It is known that compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone are not widely documented in public literature. it is typically synthesized through a series of organic reactions involving the appropriate precursors and reagents. Industrial production methods would likely involve optimization of these reactions to ensure high yield and purity.

Analyse Chemischer Reaktionen

(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is similar to other synthetic cathinones, such as:

Methylenedioxymethamphetamine (MDMA): Known for its empathogenic effects.

Mephedrone: Known for its stimulant and entactogenic effects.

Methcathinone: Known for its stimulant effects.

What sets (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone apart is its unique chemical structure, which contributes to its distinct psychoactive properties.

Biologische Aktivität

The compound (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a notable member of the pyrrolidine class of compounds, which have been investigated for various biological activities. This article delves into its biological properties, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone can be represented as follows:

This structure features a pyrrolidine ring substituted with a phenyl group and a trifluoromethyl group, which are crucial for its biological activity.

Research indicates that compounds with a similar structure exhibit selective binding to specific receptors. For instance, the compound has been studied as an inverse agonist for the RORγt receptor, which plays a significant role in immune responses and inflammation. The binding affinity and selectivity against other receptors like PXR and LXRα/β were highlighted in structure-activity relationship studies .

Antiinflammatory Effects

One of the primary biological activities observed for this compound is its anti-inflammatory effect. In vitro studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as autoimmune diseases where RORγt plays a pivotal role.

Neuroprotective Properties

The trifluoromethyl moiety in the compound has been associated with neuroprotective effects. Research on related compounds suggests potential applications in neurodegenerative diseases, where modulation of neuroinflammation is critical .

Study 1: RORγt Inverse Agonism

In a study published in Nature, researchers synthesized a series of pyrrolidine derivatives, including (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone, to evaluate their efficacy as RORγt inverse agonists. The results indicated that this compound exhibited a binding affinity of 232 nM, showcasing its potential as an anti-inflammatory agent through the modulation of T-helper cell differentiation .

Study 2: Neuroprotective Applications

A separate investigation focused on the neuroprotective properties of similar trifluoromethyl-containing compounds. The study found that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting that (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone might also confer protective effects against neurodegeneration .

Data Tables

Eigenschaften

IUPAC Name |

(3-phenylpyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-18(20,21)16-8-4-7-14(11-16)17(23)22-10-9-15(12-22)13-5-2-1-3-6-13/h1-8,11,15H,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASKULAVZBNNHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.